

Technical Guide: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one

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Compound of Interest

Compound Name: 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B1271669

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CAS Number: 62773-09-5

This technical guide provides an in-depth overview of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a versatile heterocyclic compound with a core structure that makes it a valuable scaffold in medicinal chemistry.^[1] Its reactivity is enhanced by the presence of a chloromethyl group, allowing for further functionalization in the synthesis of more complex molecules.^[1]

Property	Value	Reference
Molecular Formula	C ₇ H ₅ ClN ₂ OS	^[2]
Molecular Weight	200.65 g/mol	^[2]
Appearance	White to off-white crystals	Chem-Impex
Melting Point	135-142 °C	Chem-Impex
Purity	≥ 99% (HPLC)	Chem-Impex
Storage Conditions	0-8 °C	Chem-Impex

Synthesis and Characterization

The synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives generally involves multi-step synthetic pathways. A common route includes the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid.^[3]

Representative Experimental Protocol for Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

The following is a representative protocol for the synthesis of thiazolo[3,2-a]pyrimidine derivatives, based on published literature.^{[3][4][5]}

Step 1: Synthesis of 2-Thiouracil Derivatives A mixture of a β -ketoester, an aldehyde, and thiourea is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid or base to yield the corresponding dihydropyrimidine-2-thione.

Step 2: S-Alkylation The dihydropyrimidine-2-thione is then reacted with an appropriate α -halo ketone (e.g., phenacyl bromide) in a solvent like ethanol or DMF to give the S-alkylated intermediate.

Step 3: Intramolecular Cyclization The S-alkylated intermediate is heated in the presence of a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid to induce intramolecular cyclization, yielding the 5H-thiazolo[3,2-a]pyrimidin-5-one core.^[6]

Step 4: Chloromethylation To introduce the chloromethyl group at the 7-position, the thiazolo[3,2-a]pyrimidin-5-one core can be reacted with chloromethyl methyl ether or other chloromethylating agents under appropriate conditions.

Purification and Characterization: The final product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).^[7] Characterization is performed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the structure of the synthesized compound.
- **Infrared (IR) Spectroscopy:** To identify the characteristic functional groups.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Elemental Analysis: To confirm the elemental composition.

Spectral Data

The structural elucidation of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its derivatives is supported by various spectroscopic data.[3]

Compound	¹ H NMR (DMSO-d ₆ , δ ppm)	¹³ C NMR (DMSO-d ₆ , δ ppm)	**IR (KBr, cm ⁻¹) **	MS (m/z)
Representative Thiazolo[3,2- a]pyrimidine Derivative	4.37 (s, 2H, CH ₂), 8.55 (m, 5H, Ar-H)	-	3040 (CH aromatic), 1663, 1655 (2C=O), 2204 (CN)	M ⁺ corresponding to molecular weight

Biological Activity and Therapeutic Potential

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives.[8][9] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α).[8][9] The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes.[8]

Compound	Target	IC ₅₀ (μM)	Reference
Derivative 157	IL-6 Inhibition	Not specified	[8]
Derivative 158	TNF-α Inhibition	Not specified	[8]
Derivative 5	COX-2	0.04 ± 0.09	[8]
Derivative 6	COX-2	0.04 ± 0.02	[8]

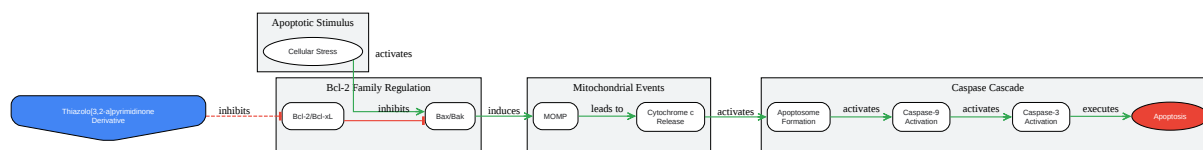
Anticancer Activity

A significant area of research for this class of compounds is their potential as anticancer agents.[10] One of the key mechanisms identified is the inhibition of the Bcl-2 family of anti-apoptotic proteins.[11][12] By inhibiting these proteins, the compounds can induce apoptosis in cancer cells.

Compound	Target	K _i (nM)	Reference
BCL-LZH-40	Bcl-xL	17	[11]
BCL-LZH-40	Bcl-2	534	[11]
BCL-LZH-40	Mcl-1	200	[11]

Signaling Pathway

The anticancer activity of certain thiazolo[3,2-a]pyrimidinone derivatives is attributed to their role as inhibitors of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

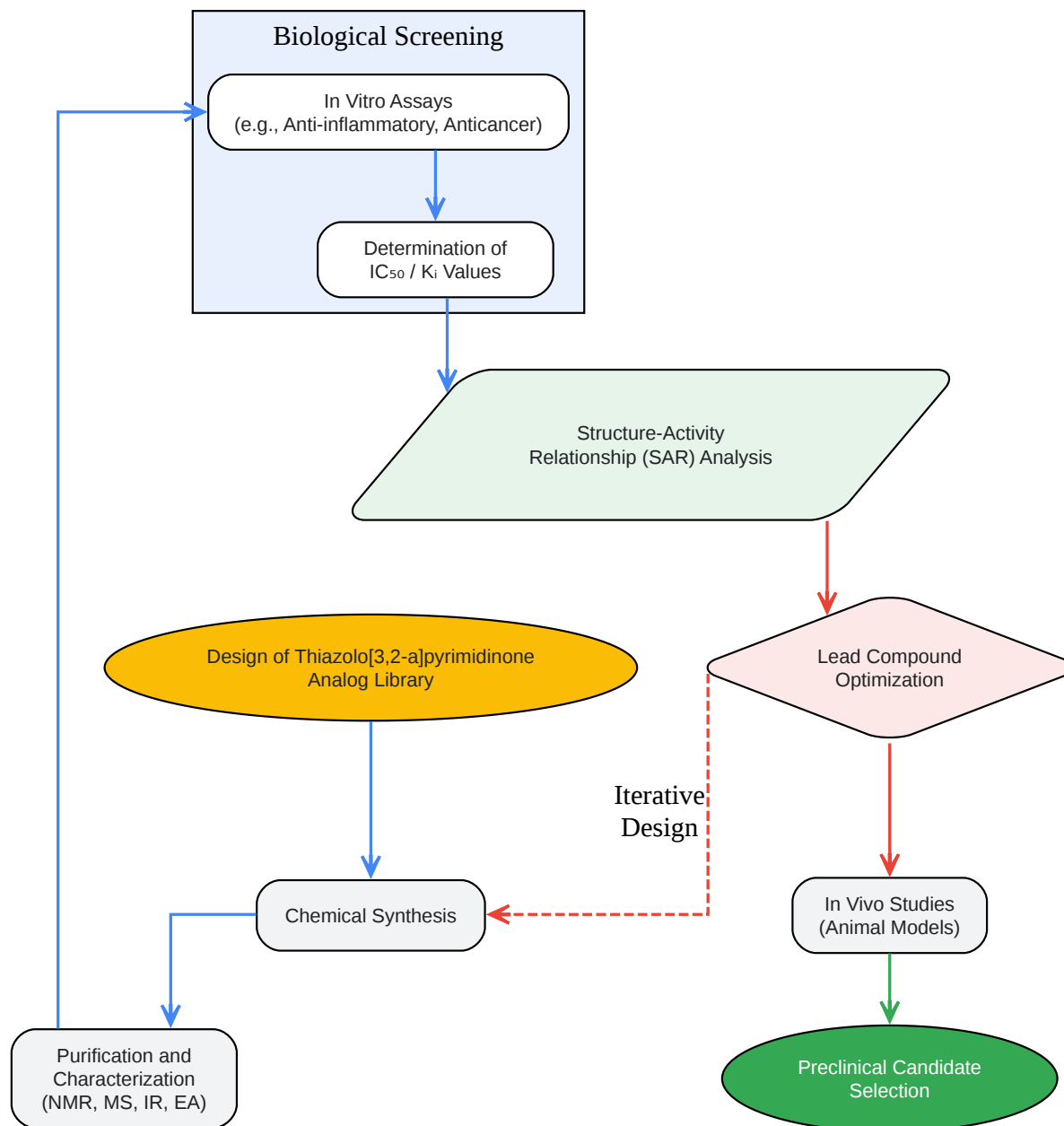


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Caption: Inhibition of Bcl-2/Bcl-xL by Thiazolo[3,2-a]pyrimidinone Derivatives.

Experimental Workflow

The development and evaluation of novel 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives typically follow a structured workflow from synthesis to biological testing.



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Caption: Drug Discovery Workflow for Thiazolo[3,2-a]pyrimidinone Derivatives.

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